molecular formula C21H22N2O5S B15000719 2-(2,4-dimethoxyphenyl)-7,8-dimethoxy-3-thioxo-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one

2-(2,4-dimethoxyphenyl)-7,8-dimethoxy-3-thioxo-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one

Cat. No.: B15000719
M. Wt: 414.5 g/mol
InChI Key: GHOUHFSHOKUITM-UHFFFAOYSA-N
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Description

2-(2,4-DIMETHOXYPHENYL)-7,8-DIMETHOXY-3-SULFANYLIDENE-1H,2H,3H,5H,10H,10AH-IMIDAZO[1,5-B]ISOQUINOLIN-1-ONE is a complex heterocyclic compound that belongs to the class of isoquinoline derivatives Isoquinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-DIMETHOXYPHENYL)-7,8-DIMETHOXY-3-SULFANYLIDENE-1H,2H,3H,5H,10H,10AH-IMIDAZO[1,5-B]ISOQUINOLIN-1-ONE can be achieved through various synthetic routes. One common method involves the cyclization of substituted alkynes with o-haloarylamidines in the presence of a nickel catalyst and water . Another approach utilizes the Pomeranz-Fritsch method, which involves the cyclization of aromatic aldehydes and aminoacetals under acidic conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity, often involving the use of metal catalysts and controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-DIMETHOXYPHENYL)-7,8-DIMETHOXY-3-SULFANYLIDENE-1H,2H,3H,5H,10H,10AH-IMIDAZO[1,5-B]ISOQUINOLIN-1-ONE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfanylidene group to a thiol group.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of the original compound.

Scientific Research Applications

2-(2,4-DIMETHOXYPHENYL)-7,8-DIMETHOXY-3-SULFANYLIDENE-1H,2H,3H,5H,10H,10AH-IMIDAZO[1,5-B]ISOQUINOLIN-1-ONE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including anti-cancer and anti-microbial properties.

    Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with specific molecular targets.

    Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-(2,4-DIMETHOXYPHENYL)-7,8-DIMETHOXY-3-SULFANYLIDENE-1H,2H,3H,5H,10H,10AH-IMIDAZO[1,5-B]ISOQUINOLIN-1-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s methoxy and sulfanylidene groups play a crucial role in its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    Isoquinoline: A simpler structure with similar biological activities.

    Benzimidazole: Shares the imidazole ring but lacks the isoquinoline structure.

    Quinoline: Similar to isoquinoline but with a different ring structure.

Properties

Molecular Formula

C21H22N2O5S

Molecular Weight

414.5 g/mol

IUPAC Name

2-(2,4-dimethoxyphenyl)-7,8-dimethoxy-3-sulfanylidene-10,10a-dihydro-5H-imidazo[1,5-b]isoquinolin-1-one

InChI

InChI=1S/C21H22N2O5S/c1-25-14-5-6-15(17(10-14)26-2)23-20(24)16-7-12-8-18(27-3)19(28-4)9-13(12)11-22(16)21(23)29/h5-6,8-10,16H,7,11H2,1-4H3

InChI Key

GHOUHFSHOKUITM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)N2C(=O)C3CC4=CC(=C(C=C4CN3C2=S)OC)OC)OC

Origin of Product

United States

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